molecular formula C6H7IN2O B2449163 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine CAS No. 2164373-26-4

2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B2449163
CAS No.: 2164373-26-4
M. Wt: 250.039
InChI Key: YSCDVTMWRXXAHA-UHFFFAOYSA-N
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Description

2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is a heterocyclic compound that features an imidazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine typically involves the iodination of a precursor imidazo[2,1-c][1,4]oxazine compound. One common method involves the reaction of 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of iodine and other reagents to meet industrial safety and environmental standards .

Chemical Reactions Analysis

Types of Reactions

2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted imidazo[2,1-c][1,4]oxazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine is unique due to the presence of the iodine atom, which can be a versatile functional group for further chemical modifications.

Properties

IUPAC Name

2-iodo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c7-5-3-9-1-2-10-4-6(9)8-5/h3H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCDVTMWRXXAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164373-26-4
Record name 2-iodo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine
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